molecular formula C11H9ClN2O B13131966 (6-Chloro-[3,3'-bipyridin]-5-yl)methanol

(6-Chloro-[3,3'-bipyridin]-5-yl)methanol

Cat. No.: B13131966
M. Wt: 220.65 g/mol
InChI Key: UHCRGLUKMSKAIE-UHFFFAOYSA-N
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Description

(6-Chloro-[3,3'-bipyridin]-5-yl)methanol is a bipyridine derivative characterized by two pyridine rings connected at the 3,3'-positions. The compound features a chlorine substituent at the 6-position of one pyridine ring and a hydroxymethyl (-CH₂OH) group at the 5-position of the same ring. Its molecular formula is C₁₁H₉ClN₂O, with a molecular weight of 220.66 g/mol. Bipyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to act as ligands or bioactive scaffolds .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

(2-chloro-5-pyridin-3-ylpyridin-3-yl)methanol

InChI

InChI=1S/C11H9ClN2O/c12-11-10(7-15)4-9(6-14-11)8-2-1-3-13-5-8/h1-6,15H,7H2

InChI Key

UHCRGLUKMSKAIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-[3,3’-bipyridin]-5-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-chloro-3,3’-bipyridine.

    Functional Group Introduction:

    Reaction Conditions: The reaction conditions may vary depending on the chosen synthetic route. Common conditions include the use of solvents like ethanol or methanol, catalysts such as palladium or nickel, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of (6-Chloro-[3,3’-bipyridin]-5-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-[3,3’-bipyridin]-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chloro substituent can be reduced to form the corresponding bipyridine without the chloro group.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dechlorinated bipyridine.

    Substitution: Bipyridine derivatives with various functional groups.

Scientific Research Applications

(6-Chloro-[3,3’-bipyridin]-5-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (6-Chloro-[3,3’-bipyridin]-5-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The chloro and methanol groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent type, position, and ring architecture. Key comparisons include:

Table 1: Structural Comparison of Bipyridine and Pyridine Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
(6-Chloro-[3,3'-bipyridin]-5-yl)methanol C₁₁H₉ClN₂O Cl (6-position), CH₂OH (5-position) 220.66 Bipyridine core; halogen and alcohol
(6-chloro-5-methylpyridin-3-yl)methanol C₇H₈ClNO Cl (6), CH₃ (5), CH₂OH (3) 157.60 Single pyridine; methyl enhances lipophilicity
(5,6-Dichloropyridin-3-yl)methanol C₆H₅Cl₂NO Cl (5,6), CH₂OH (3) 178.02 Higher halogen content; electron-deficient core
6'-Methoxy-[3,3'-bipyridin]-4-amine C₁₁H₁₁N₃O OCH₃ (6'), NH₂ (4) 201.23 Methoxy improves solubility; amino group enables conjugation
Key Observations :
  • Bipyridine vs. Pyridine : Bipyridine derivatives (e.g., target compound) exhibit enhanced π-π stacking and metal-binding capabilities compared to single-ring analogs .
  • Substituent Effects : Chlorine atoms increase lipophilicity and metabolic stability, while methoxy (-OCH₃) or hydroxymethyl (-CH₂OH) groups improve water solubility .

Physicochemical and Reactivity Profiles

Key Observations :
  • Reactivity : Chlorine substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .
  • Synthetic Methods : Bipyridine synthesis often requires transition metal-catalyzed cross-coupling, whereas single-ring analogs are synthesized via direct functionalization .
Key Observations :
  • Pharmaceutical Relevance : Bipyridine derivatives are prioritized for drug discovery due to their rigid scaffolds and binding versatility .
  • Safety : Halogenated compounds (e.g., dichloro derivatives) pose higher toxicity risks, necessitating stringent handling protocols .

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